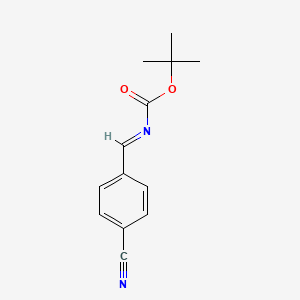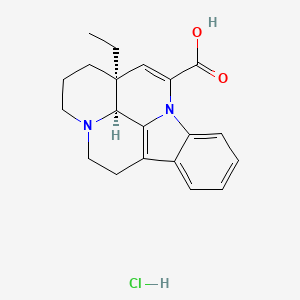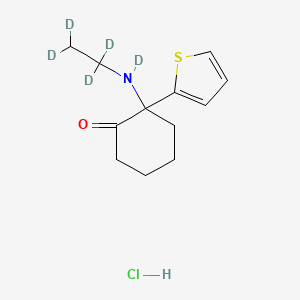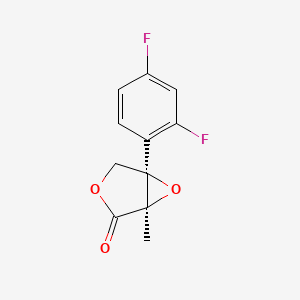
Bilirrubina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bilirubin is a yellowish-brown pigment that is produced in the liver as a byproduct of the breakdown of red blood cells. It is a complex molecule composed of two components: an unconjugated form, also known as indirect bilirubin, and a conjugated form, known as direct bilirubin. Bilirubin is an important component of bile, which is essential for digestion and absorption of fat-soluble vitamins. Elevated levels of bilirubin in the blood, known as hyperbilirubinemia, can be indicative of various medical conditions, including liver disease, hemolytic anemia, and Gilbert's syndrome.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
La bilirrubina es conocida por ser el antioxidante más potente en el suero {svg_1}. Tiene efectos significativos en la morbilidad y la mortalidad en las condiciones de salud más importantes de nuestro tiempo, incluyendo enfermedades cardiovasculares, diabetes y obesidad/síndrome metabólico {svg_2}.
Salud cardiovascular
La this compound juega un papel clave en la salud cardiovascular {svg_3}. Los investigadores han propuesto métodos que podrían aumentar los niveles locales o sistémicos de this compound manipulando las vías para la conjugación de this compound, como ocurre naturalmente en pacientes con síndrome de Gilbert {svg_4}.
Diabetes y síndrome metabólico
Se ha encontrado que la this compound tiene un impacto significativo en la diabetes y el síndrome metabólico {svg_5}. Los estudios han demostrado que la this compound puede mejorar la utilización de grasa, reducir la cetosis y mejorar la esteatosis hepática {svg_6}.
Propiedades anticancerígenas
La investigación emergente ha indicado el potencial de la this compound para poseer propiedades anticancerígenas {svg_7}. Los mecanismos exactos aún están bajo investigación.
Trastornos hepáticos
La this compound es un marcador de prueba para tratar varios trastornos hepáticos como la ictericia {svg_8}. La ictericia se desarrolla cuando el nivel de this compound sérica es más significativo que 2.0 a 2.5 mg/dl {svg_9}.
Neurotoxicidad en neonatos
Los altos niveles de this compound pueden causar efectos neurotóxicos en neonatos gravemente ictéricos, causando daño neurológico de por vida {svg_10}. Los investigadores están explorando estrategias para inhibir la producción de this compound y prevenir la neurotoxicidad en ratones {svg_11}.
Papel protector en la enfermedad de la civilización
Muchos científicos apoyan el uso de los niveles de this compound sérica como predictores de enfermedades de la civilización como la obesidad, la diabetes tipo 2 y las enfermedades cardiovasculares {svg_12}. La hiperbilirrubinemia leve crónica no conjugada que se produce en los sujetos con Gilbert se correlaciona con un mayor estado antioxidante y una reducción de los marcadores pro-oxidantes y pro-inflamatorios {svg_13}.
Enfermedad hepática grasa no alcohólica (NAFLD)
La obesidad y la diabetes tipo 2 son factores de riesgo para la enfermedad hepática grasa no alcohólica (NAFLD), pero la relación entre la this compound total circulante y la incidencia de NAFLD es incierta {svg_14}.
Cada uno de estos campos representa una aplicación única de la this compound en la investigación científica. Sin embargo, es importante tener en cuenta que si bien la this compound tiene muchos beneficios potenciales, también puede ser tóxica a altas dosis {svg_15}. Por lo tanto, cualquier uso terapéutico de la this compound debe gestionarse cuidadosamente para equilibrar sus beneficios y riesgos potenciales.
Mecanismo De Acción
Target of Action
Bilirubin, a metabolic product of heme, has been recently recognized as a metabolic hormone that drives gene transcription by nuclear receptors . Its primary targets include nuclear receptors and various cell types in the body, particularly immune cells . It also targets the PPARα nuclear receptor transcription factor, which regulates fatty acid oxidation and peroxisomal function to maintain cellular homeostasis .
Mode of Action
Bilirubin interacts with its targets by binding directly to the PPARα nuclear receptor transcription factor . This interaction drives gene transcription, influencing various metabolic and inflammatory pathways . In addition, bilirubin exerts its effects by disturbing the normal functioning of neuronal cells .
Biochemical Pathways
Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . The production of biliverdin from heme is the first major step in the catabolic pathway, after which the enzyme biliverdin reductase performs the second step, producing bilirubin from biliverdin .
Pharmacokinetics
Bilirubin is a highly-hydrophobic tetrapyrrole which binds to plasma albumin. It is conjugated in the liver to glucuronic acid, and the water-soluble glucuronides are excreted in urine and bile . In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver. Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase, forming conjugated bilirubin, which is soluble .
Result of Action
The action of bilirubin results in various physiological effects. Within the physiologic range, bilirubin has cytoprotective and beneficial metabolic effects . At high levels, it is potentially toxic . Elevated levels of bilirubin in the bloodstream can lead to jaundice, characterized by a yellowing of the skin and eyes .
Action Environment
The action of bilirubin can be influenced by various environmental factors. For instance, mutations in the microsomal glycosyltransferase (UGT) system, which is normally responsible for conjugating bilirubin, can lead to elevated bilirubin serum concentrations . Furthermore, conditions associated with increased red cell turnover such as intramedullary or intravascular hemolysis can enhance bilirubin formation .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bilirubin involves the conversion of heme to biliverdin, which is then reduced to bilirubin. This process occurs naturally in the human body, but can also be synthesized in a laboratory setting.", "Starting Materials": [ "Heme", "Sodium dithionite", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Heme is first treated with sodium dithionite and sodium hydroxide to produce biliverdin.", "Biliverdin is then reduced to bilirubin using ethanol and acetic acid as solvents and sodium acetate as a catalyst.", "The resulting bilirubin is then purified using a series of acid-base extractions and recrystallization steps." ] } | |
| 143863-88-1 | |
Fórmula molecular |
C176H271N53O54 |
Peso molecular |
3993.36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)







